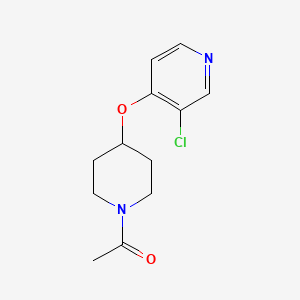

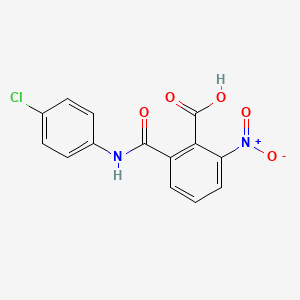

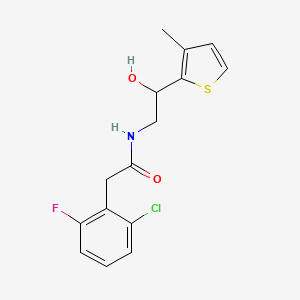

![molecular formula C22H18N2O4S2 B2664996 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-77-5](/img/structure/B2664996.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a member of the benzothiazole family of compounds and has been shown to have a variety of biological effects.

Applications De Recherche Scientifique

-

- Application : Acyl thioureas are used as synthetic precursors of new heterocycles. They have extensive applications in diverse fields, such as pharmacological and materials science, and technology .

- Methods : The synthesis of acyl thioureas involves various chemical reactions, often involving sulfur and nitrogen atoms .

- Results : These compounds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities. They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

-

- Application : Thiazoles and their derivatives have broad applications in different fields. They are used in the synthesis of several important heterocyclic compounds .

- Methods : The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .

- Results : Thiazole derivatives have shown promising results in various biological activities such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

-

S, N, O-alkylated benzo[d]imidazo[2,1-b]thiazole Derivatives

- Application : These derivatives were designed and synthesized for their cytotoxicity against cell line of HepG2 human liver carcinoma .

- Methods : The synthesis of these derivatives involves various chemical reactions .

- Results : Preliminary results showed that two of the examined compounds showed significant antiproliferation toward the human cancer cell line (HepG2), where the IC50 values were 104.9 and 160.7 µg.ml −1 respectively .

-

Imidazole Containing Compounds

- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .

- Methods : The synthesis of imidazole containing compounds involves various chemical reactions .

- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

S, N, O-alkylated benzo[d]imidazo[2,1-b]thiazole Derivatives

- Application : These derivatives were designed and synthesized for their cytotoxicity against cell line of HepG2 human liver carcinoma .

- Methods : The synthesis of these derivatives involves various chemical reactions .

- Results : Preliminary results showed that two of the examined compounds showed significant antiproliferation toward the human cancer cell line (HepG2), where the IC50 values were 104.9 and 160.7 µg.ml −1 respectively .

-

Imidazole Containing Compounds

- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .

- Methods : The synthesis of imidazole containing compounds involves various chemical reactions .

- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S2/c1-28-17-9-11-18(12-10-17)30(26,27)14-21(25)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPALZCVCKYZDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

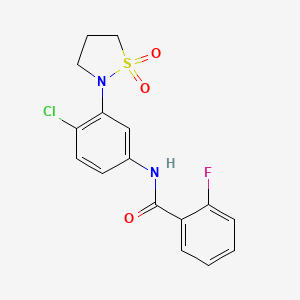

![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)

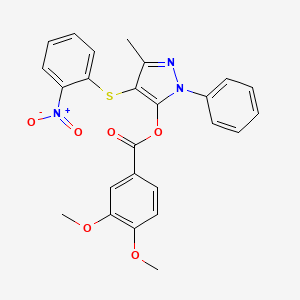

![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)

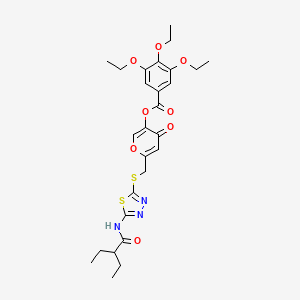

![7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride](/img/structure/B2664920.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)